Lipophilicity Differentiation Between 1,6- and 1,8-Isomers
The 1,6-substitution pattern yields a computed XLogP3 of 1.4, which is 0.51 log units lower than the 1,8-isomer (XLogP3 = 1.91) [1]. This difference corresponds to an approximately 3.2-fold lower predicted octanol-water partition coefficient, translating to measurably higher aqueous solubility and reduced non-specific protein binding for the 1,6-isomer relative to the peri-substituted 1,8-analog . The 2,6-isomer (2-Aminonaphthalene-6-methanol) exhibits an even higher LogP of 2.50, making it 1.1 log units—or roughly 12.6-fold—more lipophilic than the 1,6-target .
| Evidence Dimension | Computed lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-Aminonaphthalene-8-methanol: XLogP3 = 1.91; 2-Aminonaphthalene-6-methanol: LogP = 2.50 |
| Quantified Difference | ΔLogP (1,6 vs. 1,8) = -0.51; ΔLogP (1,6 vs. 2,6) = -1.10 |
| Conditions | Computed values from XLogP3 algorithm (PubChem-derived) and experimental/log P estimation software |
Why This Matters
Lower lipophilicity directly predicts improved aqueous solubility and reduced plasma protein binding, which are critical for applications requiring physiological compatibility such as fluorescent probe development and medicinal chemistry lead optimization.
- [1] Kuujia.com. Computed XLogP3 for 1-Aminonaphthalene-6-methanol. Accessed May 2026. View Source
